1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the oxidation of anthracene derivatives using oxidizing agents such as vanadium pentoxide (V2O5) at elevated temperatures . Another method includes the use of liquid-phase oxidation with reagents like trichlorobenzene under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using fixed-bed reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Vanadium pentoxide (V2O5), silver oxide (Ag2O).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation Products: Quinones and anthraquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its antioxidant properties contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Known for its use in dyes and pigments.
1,8-Dihydroxy-9,10-anthraquinone (Dantron): Used as a laxative and in anticancer research.
1,5-Dihydroxy-9,10-anthraquinone (Anthrarufin): Investigated for its biological activities.
Uniqueness
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
108971-90-0 |
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Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-7-6-8(18)11-14(15(7)19)17(21)13-10(23-3)5-4-9(22-2)12(13)16(11)20/h4-6,18-19H,1-3H3 |
InChI Key |
OGGBGYSRCOJLCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC)O |
Origin of Product |
United States |
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